6-Fluoro-2-(3-nitrophenyl)benzoic acid
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Overview
Description
6-Fluoro-2-(3-nitrophenyl)benzoic acid is a synthetic organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.20 g/mol. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 3rd position on the phenyl ring attached to the benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of o-methylphenol to selectively generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: 6-Fluoro-2-(3-aminophenyl)benzoic acid.
Oxidation: Oxidized carboxylic acid derivatives.
Scientific Research Applications
6-Fluoro-2-(3-nitrophenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the additional phenyl ring.
3-Fluoro-4-nitrobenzoic acid: Different positioning of the fluorine and nitro groups.
4-Fluoro-3-nitrobenzoic acid: Another positional isomer with distinct properties.
Uniqueness
6-Fluoro-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions in various applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-fluoro-6-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(7-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJXOLLHNCWNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690051 |
Source
|
Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-74-4 |
Source
|
Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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